molecular formula C13H17BN2O3 B2357396 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine CAS No. 2377610-21-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine

Cat. No. B2357396
CAS RN: 2377610-21-2
M. Wt: 260.1
InChI Key: UBLHDYAXBZFRPZ-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine” is a chemical compound with the molecular formula C13H16BNO2S . It contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin), which is an important pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various methods such as X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, with two aldehyde groups, it can crosslink with amines for producing COFs with imine linkages .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.2 g/mol . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can also be computed .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis, a process of programmed cell death. This compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. This compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation. In addition, this compound has been found to exhibit fluorescent properties, making it a useful tool for the detection of various biological molecules.

Advantages and Limitations for Lab Experiments

The use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine in laboratory experiments has several advantages. This compound is a stable and readily available compound that can be easily synthesized. This compound also exhibits unique reactivity, making it a useful building block for the synthesis of various compounds. However, the use of this compound in laboratory experiments also has some limitations. This compound is a boronic acid derivative, which can be prone to hydrolysis under certain conditions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine. One potential application is the use of this compound as a fluorescent probe for the detection of various biological molecules. This compound can also be further studied for its potential applications in medicinal chemistry, particularly in the development of novel antitumor agents. In addition, the synthesis of novel compounds using this compound as a building block can be explored for various applications in materials science.

Synthesis Methods

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 3-amino-4-fluorobenzoic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound has been found to be a useful building block for the synthesis of various compounds due to its unique reactivity and stability. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines. This compound has also been used as a fluorescent probe for the detection of various biological molecules.

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)16-17-10/h5-7H,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLHDYAXBZFRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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